Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt
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Overview
Description
Benzoic acid, 3,3’-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes benzoic acid moieties linked by a dioxo-butene bridge and azo groups. It is often used in scientific research due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,3’-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt typically involves multiple steps. The process begins with the preparation of the benzoic acid derivatives, followed by the introduction of the dioxo-butene bridge and the azo groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of large reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,3’-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Benzoic acid, 3,3’-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 3,3’-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt involves its interaction with specific molecular targets. The azo groups can undergo reduction to form amines, which can then interact with various biological pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with similar aromatic properties.
Azo dyes: Compounds with azo groups that share similar chemical properties.
Quinones: Oxidation products of aromatic compounds with similar reactivity.
Uniqueness
What sets Benzoic acid, 3,3’-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt apart is its complex structure, which combines multiple functional groups, allowing it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
72139-21-0 |
---|---|
Molecular Formula |
C30H20N6Na2O8 |
Molecular Weight |
638.5 g/mol |
IUPAC Name |
disodium;5-[[4-[[4-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]anilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C30H22N6O8.2Na/c37-25-11-9-21(15-23(25)29(41)42)35-33-19-5-1-17(2-6-19)31-27(39)13-14-28(40)32-18-3-7-20(8-4-18)34-36-22-10-12-26(38)24(16-22)30(43)44;;/h1-16,37-38H,(H,31,39)(H,32,40)(H,41,42)(H,43,44);;/q;2*+1/p-2 |
InChI Key |
WQJRLJRUKDTIAY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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